

Physical and chemical properties of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

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In-Depth Technical Guide: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Emerging Interest

1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a stable urea moiety within a five-membered ring, and a methyl group, offers a unique combination of properties for chemical elaboration. This guide aims to provide a comprehensive overview of its known physical and chemical characteristics, alongside predictive insights and practical protocols for its handling and analysis. As a Senior Application Scientist, the focus here is not merely on data presentation but on contextualizing this information for practical application in a research and development setting.

Section 1: Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section delineates the key identifiers and structural features of **1-(3-Aminophenyl)-3-methylimidazolidin-2-one**.

Nomenclature and Identification

- Systematic IUPAC Name: **1-(3-aminophenyl)-3-methylimidazolidin-2-one**
- Synonym(s): 1-(3-aminophenyl)-3-methyl-2-imidazolidinone
- CAS Number: 517918-82-0[1]
- Molecular Formula: C₁₀H₁₃N₃O[1][2][3]
- Molecular Weight: 191.23 g/mol [1][2]

Structural Representation

The molecule's three-dimensional conformation and electronic distribution are critical to its reactivity and intermolecular interactions.

Figure 1: 2D Chemical Structure of **1-(3-Aminophenyl)-3-methylimidazolidin-2-one**.

Section 2: Physicochemical Profile

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.

Property	Value	Source(s)
Physical Form	White to off-white powder or crystals	
Purity	≥98%	[1]
Storage Temperature	Refrigerator	
Shipping Temperature	Room Temperature	
Monoisotopic Mass	191.10587 Da	[3]
Predicted XlogP	0.4 - 0.6	[2][3]

Note: Experimental data for melting point, boiling point, and aqueous solubility are not readily available in the public domain and would require experimental determination.

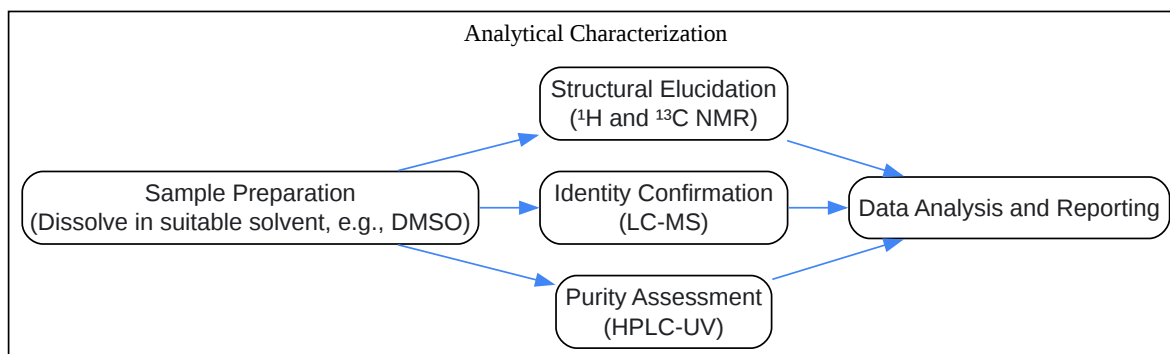
Section 3: Spectroscopic and Analytical Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity. While experimental spectra for this specific compound are not widely published, the following section outlines the expected spectral characteristics and provides a general protocol for its analysis.

Predicted Spectroscopic Data

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 6.0-7.5 ppm), the methylene protons of the imidazolidinone ring (δ 3.0-4.0 ppm), the methyl protons (a singlet around δ 2.5-3.0 ppm), and a broad singlet for the amine protons which will be solvent-dependent.
- ¹³C NMR (Carbon NMR): The carbon spectrum should reveal a carbonyl carbon signal (δ 170-180 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons (δ 40-50 ppm), and a methyl carbon (δ 30-35 ppm).
- Mass Spectrometry (MS): The primary ion in a high-resolution mass spectrum under positive ionization mode would be the $[M+H]^+$ ion at m/z 192.11315.^[3] Other potential adducts include $[M+Na]^+$ at m/z 214.09509 and $[M+K]^+$ at m/z 230.06903.^[3]

Recommended Analytical Workflow



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Figure 2: A typical workflow for the analytical characterization of **1-(3-Aminophenyl)-3-methylimidazolidin-2-one**.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in DMSO and dilute as necessary with the mobile phase.

Section 4: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a compound are crucial for its utility as a chemical intermediate.

Synthetic Strategies

The synthesis of imidazolidin-2-ones can be achieved through various methods, often involving the cyclization of a diamine with a carbonyl source.^{[4][5]} A plausible route for **1-(3-Aminophenyl)-3-methylimidazolidin-2-one** would involve the reaction of N-(3-aminophenyl)-N'-methylethylenediamine with a reagent like phosgene, triphosgene, or carbonyldiimidazole (CDI).

Key Chemical Reactivity

- **The Aryl Amine:** The primary amine on the phenyl ring is a versatile functional group. It can undergo a wide range of reactions including:
 - **Acylation:** Reaction with acid chlorides or anhydrides to form amides.
 - **Alkylation:** Reaction with alkyl halides.
 - **Sulfonylation:** Reaction with sulfonyl chlorides to form sulfonamides.
 - **Diazotization:** Conversion to a diazonium salt, which can then be used in Sandmeyer or coupling reactions.
- **The Imidazolidinone Core:** The urea moiety is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Section 5: Applications in Research and Development

The structural motifs present in **1-(3-Aminophenyl)-3-methylimidazolidin-2-one** make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of

drug discovery.

- **Scaffold for Library Synthesis:** The reactive primary amine allows for the facile introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.
- **Protein Degradation Building Blocks:** This compound is classified as a protein degradation building block, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues.^[1]
- **Bioisostere for Other Functional Groups:** The cyclic urea can act as a bioisosteric replacement for other groups in known bioactive molecules to modulate properties such as solubility, metabolic stability, and target binding.

Section 6: Safety and Handling

Adherence to proper safety protocols is paramount when working with any chemical substance.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- **Precautionary Statements:** P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place, and consider storing under an inert atmosphere as some related compounds are air-sensitive.

Section 7: Conclusion and Future Outlook

1-(3-Aminophenyl)-3-methylimidazolidin-2-one represents a valuable, yet under-characterized, chemical tool. Its combination of a reactive handle and a stable heterocyclic core positions it as a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into its physical properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.

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